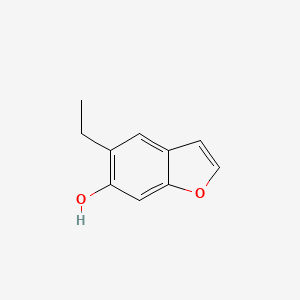

5-Ethylbenzofuran-6-ol

Description

Properties

Molecular Formula |

C10H10O2 |

|---|---|

Molecular Weight |

162.18 g/mol |

IUPAC Name |

5-ethyl-1-benzofuran-6-ol |

InChI |

InChI=1S/C10H10O2/c1-2-7-5-8-3-4-12-10(8)6-9(7)11/h3-6,11H,2H2,1H3 |

InChI Key |

CBGCZMZGOJIRPI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C2C(=C1)C=CO2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 5-Ethylbenzofuran-6-ol

Disclaimer: The following guide pertains to the molecule 5-Ethylbenzofuran-6-ol. Extensive searches of scientific literature and chemical databases did not yield experimental data for this specific compound. Therefore, the quantitative physicochemical properties presented herein are computationally predicted values. The experimental protocols described are general standard methods applicable for the determination of such properties for organic compounds.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds that form the core structure of many natural products and pharmacologically active molecules. Their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, make them a subject of great interest in medicinal chemistry and drug development. This guide focuses on the physicochemical properties of a specific derivative, this compound. Understanding these fundamental properties is crucial for predicting the compound's behavior in biological systems, aiding in formulation development, and guiding further research.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated using well-established computational models. The Simplified Molecular-Input Line-Entry System (SMILES) string for this compound, CCc1cc2c(co1)cc(c1)O, was used as the input for these predictions.

| Property | Predicted Value | Unit |

| Molecular Formula | C₁₀H₁₀O₂ | |

| Molecular Weight | 162.19 | g/mol |

| Melting Point | 85.3 | °C |

| Boiling Point | 289.7 | °C |

| Aqueous Solubility (logS) | -2.8 | |

| pKa (acidic) | 9.8 | |

| LogP (Octanol-Water Partition Coefficient) | 2.5 |

Experimental Protocols

The following are standard experimental methodologies for determining the key physicochemical properties of a novel organic compound like this compound.

1. Melting Point Determination (Capillary Method) [1][2][3]

-

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the dry compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (initially rapid, then slow, ~1-2 °C/min, near the expected melting point).

-

The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

2. Boiling Point Determination (Thiele Tube Method) [4][5][6]

-

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil (e.g., mineral oil), Bunsen burner or hot plate.

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and immersed in the Thiele tube containing heating oil.

-

The Thiele tube is gently heated, and the temperature is monitored.

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube. Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

-

3. Aqueous Solubility Determination (Flask Method - OECD 105) [7][8][9][10][11]

-

Principle: This method determines the saturation mass concentration of a substance in water at a given temperature. The flask method is suitable for substances with a solubility greater than 10⁻² g/L.

-

Apparatus: Erlenmeyer flasks with stoppers, constant temperature bath/shaker, analytical balance, centrifuge, analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 20 °C or 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, the mixture is allowed to stand to let suspended particles settle.

-

The solution is then centrifuged to remove any remaining undissolved solid.

-

A clear aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical method.

-

The process is repeated to ensure that the measured solubility is consistent and represents the equilibrium state.

-

4. pKa Determination (Potentiometric Titration) [12][13][14][15][16]

-

Principle: The pKa is the negative logarithm of the acid dissociation constant. For a weak acid or base, the pKa can be determined by monitoring the pH of a solution as a titrant (a strong base or acid) is added. The pKa corresponds to the pH at which the compound is 50% ionized.

-

Apparatus: pH meter with a combination electrode, burette, beaker, magnetic stirrer.

-

Procedure:

-

A known amount of the compound is dissolved in a suitable solvent (often a water-cosolvent mixture for poorly soluble compounds).

-

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong acid (for a basic compound) or a strong base (for an acidic compound) of known concentration.

-

The pH is recorded after each incremental addition of the titrant, allowing the solution to stabilize before each reading.

-

A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the inflection point of the curve.

-

5. LogP Determination (Shake-Flask Method) [17][18][19][20][21]

-

Principle: The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium. LogP is the logarithm of this ratio.

-

Apparatus: Separatory funnels or vials, mechanical shaker, centrifuge, analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectroscopy).

-

Procedure:

-

n-Octanol and water (or a suitable buffer, typically at pH 7.4 for LogD) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

The solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

The mixture is shaken until equilibrium is reached (several hours).

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of the compound in each phase is determined using a suitable analytical method.

-

LogP is calculated as log₁₀([concentration in octanol] / [concentration in water]).

-

Visualizations

Caption: Experimental workflow for physicochemical property determination.

Caption: Interrelationships of key physicochemical properties.

References

- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 2. westlab.com [westlab.com]

- 3. scribd.com [scribd.com]

- 4. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 6. engineeringbyte.com [engineeringbyte.com]

- 7. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. laboratuar.com [laboratuar.com]

- 11. oecd.org [oecd.org]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scispace.com [scispace.com]

- 16. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. LogP / LogD shake-flask method [protocols.io]

- 21. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 5-Ethylbenzofuran-6-ol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

This section details the anticipated spectroscopic characteristics of 5-Ethylbenzofuran-6-ol. The predictions are derived from standard correlation tables and the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

1.1.1 Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the furan ring protons, the ethyl group, and the hydroxyl proton. The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| H-a | 1.2 - 1.4 | Triplet (t) | 3H | ~7.5 | -CH₃ of ethyl group |

| H-b | 2.6 - 2.8 | Quartet (q) | 2H | ~7.5 | -CH₂ of ethyl group |

| H-c | ~5.0 - 6.0 | Singlet (s, broad) | 1H | - | Phenolic -OH |

| H-d | 6.7 - 6.9 | Doublet (d) | 1H | ~2.0 | Furan ring proton |

| H-e | 7.5 - 7.7 | Doublet (d) | 1H | ~2.0 | Furan ring proton |

| H-f | 6.9 - 7.1 | Singlet (s) | 1H | - | Aromatic proton |

| H-g | 7.2 - 7.4 | Singlet (s) | 1H | - | Aromatic proton |

1.1.2 Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment |

| C-1 | 15 - 17 | -CH₃ of ethyl group |

| C-2 | 22 - 25 | -CH₂ of ethyl group |

| C-3 | 106 - 108 | C3 of furan ring |

| C-4 | 110 - 112 | C7 of benzofuran |

| C-5 | 118 - 120 | C4 of benzofuran |

| C-6 | 125 - 128 | C3a of benzofuran |

| C-7 | 129 - 132 | C5 of benzofuran |

| C-8 | 144 - 146 | C2 of furan ring |

| C-9 | 148 - 150 | C7a of benzofuran |

| C-10 | 152 - 155 | C6 of benzofuran (C-OH) |

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. The predicted absorption bands for this compound are listed below.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Wavenumber Range (cm⁻¹) | Functional Group | Bond Vibration | Expected Intensity |

| 3550 - 3200 | Phenol | O-H Stretch | Strong, Broad |

| 3100 - 3000 | Aromatic/Furan | C-H Stretch | Medium |

| 2975 - 2850 | Alkyl (Ethyl) | C-H Stretch | Medium |

| 1620 - 1580 | Aromatic Ring | C=C Stretch | Medium-Strong |

| 1500 - 1450 | Aromatic/Furan Ring | C=C Stretch | Medium-Strong |

| 1260 - 1200 | Phenol | C-O Stretch | Strong |

| 1100 - 1000 | Furan Ring | C-O-C Stretch | Strong |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, leading to ionization and fragmentation. The molecular weight of this compound is 162.19 g/mol .

Table 4: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z | Ion Structure | Description |

| 162 | [C₁₀H₁₀O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 147 | [M - CH₃]⁺ | Loss of a methyl radical from the ethyl group |

| 133 | [M - C₂H₅]⁺ | Loss of an ethyl radical (Benzylic cleavage) |

| 105 | [C₇H₅O]⁺ | Loss of C₂H₅ followed by loss of CO |

Visualization of Spectroscopic Processes

General Workflow for Spectroscopic Analysis

The following diagram illustrates the typical workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Predicted Mass Spectrometry Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under electron ionization conditions.

A Technical Guide to the Solubility of 5-Ethylbenzofuran-6-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of a compound is a critical physicochemical property that influences its behavior in biological and chemical systems. This is particularly true in the field of drug discovery and development, where solubility can impact everything from in vitro assay performance to in vivo bioavailability. This technical guide provides a comprehensive overview of the solubility of 5-Ethylbenzofuran-6-ol. Due to a lack of publicly available experimental data for this specific compound, this document outlines the theoretical solubility profile based on its chemical structure, detailed experimental protocols for determining its solubility, and a framework for presenting the resulting data.

Theoretical Solubility Profile of this compound

The solubility of an organic molecule is governed by its structural features and the principle of "like dissolves like." The structure of this compound contains a semi-polar benzofuran ring system, a polar hydroxyl group, and a non-polar ethyl group. These components will dictate its solubility in various solvents.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the hydroxyl (-OH) group allows this compound to act as a hydrogen bond donor and acceptor.[1][2] This will facilitate its dissolution in polar protic solvents. However, the relatively large, non-polar benzofuran backbone and the ethyl group will limit its aqueous solubility. It is expected to have low to moderate solubility in water and higher solubility in alcohols like ethanol and methanol.[3] The phenolic nature of the hydroxyl group means that its solubility in aqueous solutions will be pH-dependent; it will be more soluble in basic solutions where the hydroxyl group is deprotonated to form a more polar phenoxide ion.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. This compound is expected to exhibit good solubility in these solvents due to dipole-dipole interactions. DMSO and DMF are generally excellent solvents for a wide range of organic molecules and are commonly used for preparing stock solutions in biological assays.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): The aromatic benzofuran ring and the ethyl group are non-polar moieties that will promote solubility in non-polar solvents through van der Waals forces.[4] Therefore, this compound is predicted to be soluble in many common organic solvents.

Quantitative Solubility Data

While specific experimental data is not available, the following table provides a template for how the quantitative solubility of this compound would be presented.

| Solvent | Solvent Type | Temperature (°C) | Method | Solubility (mg/mL) | Solubility (M) |

| Water (pH 7.4) | Polar Protic | 25 | Thermodynamic | Data Point | Data Point |

| Ethanol | Polar Protic | 25 | Thermodynamic | Data Point | Data Point |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Thermodynamic | Data Point | Data Point |

| Acetonitrile | Polar Aprotic | 25 | Thermodynamic | Data Point | Data Point |

| Dichloromethane | Non-Polar | 25 | Thermodynamic | Data Point | Data Point |

| Hexane | Non-Polar | 25 | Thermodynamic | Data Point | Data Point |

Experimental Protocols for Solubility Determination

To obtain the quantitative data for the table above, the following experimental protocols can be employed.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound and is considered the "gold standard."[5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.

Materials:

-

This compound (solid)

-

Selected solvents

-

Volumetric flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Analytical balance

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to allow the system to reach equilibrium.[6]

-

After incubation, allow the vials to stand to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a pre-validated HPLC or UV-Vis method against a standard curve.

-

Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility (High-Throughput Screening Method)

This method is often used in early drug discovery to rapidly assess the solubility of a large number of compounds.[5][7] It measures the concentration at which a compound, added from a concentrated DMSO stock solution, precipitates in an aqueous buffer.[8]

Objective: To quickly estimate the aqueous solubility of this compound under non-equilibrium conditions.

Materials:

-

Concentrated stock solution of this compound in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements

Procedure (Nephelometric Method):

-

Prepare serial dilutions of the DMSO stock solution of this compound in a 96-well plate.

-

Transfer a small, fixed volume of each dilution to another 96-well plate containing the aqueous buffer. This will result in a range of final compound concentrations.

-

Mix the plate and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[8]

-

Measure the turbidity (light scattering) of each well using a nephelometer.

-

The kinetic solubility is defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank control.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the solubility of a new chemical entity like this compound.

Caption: Experimental workflow for solubility determination.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. sygnaturediscovery.com [sygnaturediscovery.com]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

The Discovery and Natural Occurrence of Benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and natural occurrence of benzofuran derivatives. These heterocyclic compounds, characterized by a fused benzene and furan ring system, are widely distributed in nature and exhibit a remarkable range of biological activities, making them a focal point for research and drug development. This document details their prevalence in various natural sources, outlines protocols for their isolation and characterization, and explores their interactions with key signaling pathways.

Natural Occurrence of Benzofuran Derivatives

Benzofuran derivatives are a significant class of naturally occurring compounds found in a diverse array of organisms, most notably in higher plants.[1][2][3] They are particularly abundant in the plant families Asteraceae, Rutaceae, Liliaceae, and Cyperaceae.[3] These compounds have also been isolated from fungi and marine organisms.[4] The structural diversity of naturally occurring benzofurans is vast, contributing to their wide spectrum of biological activities.

Distribution in Plant Families

Benzofuran derivatives are secondary metabolites in many plant species. The Asteraceae family is a particularly rich source of these compounds.[3] Notable plant genera that produce benzofuran derivatives include Morus (Moraceae), Zanthoxylum (Rutaceae), and various species within the Asteraceae family.

Quantitative Analysis of Benzofuran Derivatives in Natural Sources

The concentration of benzofuran derivatives can vary significantly depending on the plant species, the part of the plant, the geographical location, and the time of harvest. The following tables summarize the quantitative data on the occurrence of selected benzofuran derivatives in various natural sources.

| Benzofuran Derivative | Natural Source | Plant Part | Yield/Concentration | Reference |

| Moracin C | Morus alba | Root Bark | 0.015% | |

| Moracin M | Morus alba | Root Bark | 0.021% | |

| Ailanthoidol | Zanthoxylum ailanthoides | Stem Wood | 0.002% | |

| Euparin | Eupatorium chinense | Root | 0.12% | |

| 6-demethoxy-4'-O-methylcapillarisin | Artemisia capillaris | Aerial Parts | 0.0035% |

Table 1: Quantitative Occurrence of Selected Benzofuran Derivatives in Plants

| Plant Family | Representative Genera | Notable Benzofuran Derivatives |

| Asteraceae | Eupatorium, Artemisia, Ligularia | Euparin, Capillarisin |

| Moraceae | Morus | Moracins (A-Z) |

| Rutaceae | Zanthoxylum | Ailanthoidol |

| Fabaceae | Dalbergia | Stevenin |

Table 2: Major Plant Families Containing Benzofuran Derivatives

Experimental Protocols

The isolation and characterization of benzofuran derivatives from natural sources involve a series of well-established phytochemical techniques. The following sections provide detailed methodologies for these procedures.

Extraction and Isolation

Protocol 1: General Extraction and Fractionation

-

Plant Material Preparation: Air-dry the collected plant material (e.g., roots, stems, leaves) at room temperature and then grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at room temperature for 72 hours. Repeat the extraction process three times.

-

Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Fractionation: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

Protocol 2: Isolation of Moracins from Morus alba Root Bark

-

Extraction: Extract the dried and powdered root bark of Morus alba with methanol at room temperature.

-

Solvent Partitioning: Concentrate the methanol extract and partition it between ethyl acetate and water.

-

Column Chromatography: Subject the ethyl acetate fraction to silica gel column chromatography. Elute the column with a gradient of n-hexane and ethyl acetate.

-

Further Purification: Collect the fractions containing moracins (monitored by TLC) and subject them to further purification using Sephadex LH-20 column chromatography and preparative HPLC to yield pure moracin derivatives.[5]

Characterization

The structural elucidation of isolated benzofuran derivatives is achieved through a combination of spectroscopic techniques.

Protocol 3: Spectroscopic and Spectrometric Analysis

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Record the UV spectra in methanol to identify the characteristic absorption bands of the benzofuran chromophore.

-

Infrared (IR) Spectroscopy: Obtain the IR spectra using KBr pellets or as a thin film to identify functional groups such as hydroxyl, carbonyl, and aromatic rings.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to determine the complete proton and carbon framework and establish the connectivity of the molecule.[6][7]

-

Mass Spectrometry (MS): Obtain high-resolution mass spectra (HR-MS) using techniques like ESI-MS or EI-MS to determine the exact molecular weight and elemental composition of the compound.[6][7]

Signaling Pathways and Logical Relationships

Naturally occurring benzofuran derivatives exhibit a wide range of biological activities, including anti-inflammatory and anticancer effects, by modulating key cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of NF-κB and MAPK Pathways

Many benzofuran derivatives exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][8] These pathways are crucial in the inflammatory response, and their inhibition leads to a reduction in the production of pro-inflammatory mediators.

Figure 1: Inhibition of the NF-κB Signaling Pathway by Benzofuran Derivatives. This diagram illustrates how benzofuran derivatives can suppress inflammation by inhibiting the IKK complex and the subsequent translocation of NF-κB to the nucleus.

Figure 2: Modulation of the MAPK Signaling Pathway by Benzofuran Derivatives. This diagram shows the inhibitory effect of benzofuran derivatives on the MAPK cascade, a key regulator of cellular responses to stress and inflammation.

Anticancer Activity: Induction of Apoptosis

Several naturally occurring benzofuran derivatives have demonstrated potent anticancer activity by inducing apoptosis (programmed cell death) in cancer cells.[9] This is often achieved through the intrinsic mitochondrial pathway, involving the activation of caspases.

Figure 3: Induction of Apoptosis via the Intrinsic Pathway by Benzofuran Derivatives. This diagram outlines the mechanism by which benzofuran derivatives can trigger cancer cell death through the mitochondrial release of cytochrome c and subsequent caspase activation.

Conclusion

Benzofuran derivatives represent a vast and structurally diverse family of natural products with significant potential for the development of new therapeutic agents. Their widespread occurrence in plants, coupled with their potent biological activities, underscores the importance of continued research in this area. The protocols and pathway analyses presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of these remarkable compounds. The continued investigation into their natural sources, mechanisms of action, and structure-activity relationships will undoubtedly lead to the discovery of novel and effective drugs for a range of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. cdn-links.lww.com [cdn-links.lww.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of Benzofuran Derivatives that Collaborate with Insulin-Like Growth Factor 1 (IGF-1) to Promote Neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phytochemical Composition of Different Botanical Parts of Morus Species, Health Benefits and Application in Food Industry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activity Screening of Novel Benzofuran Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies and data interpretation involved in screening novel benzofuran compounds for various biological activities. Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a foundational scaffold for a multitude of natural and synthetic molecules with significant therapeutic potential.[1] Derivatives of this versatile core have demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, making them a focal point in modern drug discovery.[1][2][3]

This document details standardized experimental protocols, presents quantitative data from recent studies in a structured format, and visualizes key workflows and molecular pathways to facilitate a deeper understanding of the screening process.

Anticancer Activity Screening

Benzofuran derivatives have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against a range of human cancer cell lines.[4][5][6] Their mechanisms of action often involve the inhibition of critical signaling pathways, such as the hypoxia-inducible factor (HIF-1) pathway and the serine-threonine kinase (AKT) signaling pathway, or the inhibition of key enzymes like VEGFR-2 tyrosine kinase.[4][7]

Data on Anticancer Activity

The cytotoxic or antiproliferative activity of benzofuran derivatives is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound ID/Series | Cancer Cell Line | Assay | IC₅₀ (µM) | Reference |

| MCC1019 (Compound 2) | A549 (Lung Adenocarcinoma) | In vitro testing | 16.4 | [4] |

| Compound 5 (fluorinated) | uPA Assay | In vitro testing | 0.43 | [4] |

| 3-methylbenzofuran (16b) | A549 (Lung) | MTT Assay | 1.48 | [5] |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | MTT Assay | 3.01 | [5] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | MTT Assay | 5.20 | [5] |

| Benzofuran-Oxadiazole (14c) | HCT116 (Colon) | In vitro cytotoxicity | 3.27 | [8] |

| Pyrazolyl-benzofuran (13g) | MCF-7 (Breast) | MTT Assay | 1.287 | [8] |

| Piperazine-benzofuran (16) | A549 (Lung) | In vitro anticancer | 0.12 | [9] |

| Piperazine-benzofuran (16) | SGC7901 (Gastric) | In vitro anticancer | 2.75 | [9] |

| Piperazine-benzofuran (38) | A549 (Lung) | MTT colorimetry | 25.15 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells into a purple formazan precipitate.[10][11]

Materials:

-

Novel benzofuran compounds dissolved in a suitable solvent (e.g., DMSO).

-

Human cancer cell lines (e.g., A549, MCF-7, HCT116).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

MTT solution (5 mg/mL in sterile PBS).

-

Solubilization solution (e.g., DMSO, acidified isopropanol).

-

96-well flat-bottom plates.

-

Microplate reader (absorbance at 570-590 nm).

Procedure:

-

Cell Seeding: Harvest and count cells, then dilute to a predetermined optimal density (e.g., 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the benzofuran compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a negative control (medium only) and a solvent control (medium with the highest concentration of the solvent used).[13]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[13]

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will form purple formazan crystals.[11][12]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for about 15 minutes to ensure complete dissolution.[12]

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[11]

Data Analysis: Cell viability is calculated as a percentage relative to the solvent control. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity Screening

Benzofuran derivatives have shown significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and various fungal strains.[1][14][15] This makes them an important scaffold in the search for new antimicrobial agents to combat rising antibiotic resistance.[14]

Data on Antimicrobial Activity

The efficacy of antimicrobial compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID/Series | Microorganism | Assay | MIC (µg/mL) | Reference |

| Benzofuran-5-ol (20 & 21) | Various Fungi | Broth Dilution | 1.6 - 12.5 | [1] |

| Benzofuran ketoxime (38) | S. aureus | Not Specified | 0.039 | [1] |

| Benzofuran ketoximes | C. albicans | Not Specified | 0.625 - 2.5 | [1] |

| Compound 1 | S. aureus | Not Specified | 25 | [16] |

| Compound 6 | P. italicum | Not Specified | 12.5 | [16] |

| Compound 6 | C. musae | Not Specified | 12.5 - 25 | [16] |

| Benzofuran amide (6a, 6b, 6f) | Various Bacteria/Fungi | Tube Dilution | As low as 6.25 | [15][17] |

| Hydrophobic benzofuran analogs | S. aureus, B. subtilis | Not Specified | 0.39 - 3.12 | [18] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[19] This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[20]

Materials:

-

Novel benzofuran compounds.

-

Bacterial or fungal strains.

-

Sterile 96-well microtiter plates.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Standardized microbial inoculum (e.g., 0.5 McFarland standard).

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

Procedure:

-

Compound Dilution: Dispense 50 µL of sterile broth into all wells of a 96-well plate. Create a serial two-fold dilution of the benzofuran compounds directly in the plate by adding 50 µL of the stock solution to the first well, mixing, and transferring 50 µL to the next well, and so on.

-

Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting its turbidity to match a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This step further dilutes the compound concentrations by half.

-

Controls: Include a growth control well (inoculum in broth without any compound) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-24 hours.

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and benzofuran derivatives have demonstrated potential as anti-inflammatory agents.[21][22] A common in vitro method for assessing this activity involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[16][23]

Data on Anti-inflammatory Activity

The anti-inflammatory potential is often expressed as the IC₅₀ value for the inhibition of an inflammatory mediator like nitric oxide.

| Compound ID/Series | Cell Line | Mediator | IC₅₀ (µM) | Reference |

| Aza-benzofuran (1) | RAW 264.7 | Nitric Oxide | 17.3 | [16] |

| Aza-benzofuran (4) | RAW 264.7 | Nitric Oxide | 16.5 | [16] |

| Piperazine/benzofuran (5d) | RAW 264.7 | Nitric Oxide | 52.23 | [21] |

| Fluorinated benzofuran | Macrophages | Interleukin-6 | 1.2 - 9.04 | [22] |

| Fluorinated benzofuran | Macrophages | Nitric Oxide | 2.4 - 5.2 | [22] |

| Fluorinated benzofuran | Macrophages | Prostaglandin E₂ | 1.1 - 20.5 | [22] |

| Piperazine-benzofuran (16) | RAW 264.7 | Nitric Oxide | 5.28 | [9] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with LPS. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

-

RAW 264.7 macrophage cell line.

-

Lipopolysaccharide (LPS).

-

Novel benzofuran compounds.

-

Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine solution).

-

Sodium nitrite standard solution.

-

Complete cell culture medium.

-

96-well plates.

Procedure:

-

Cell Seeding: Plate RAW 264.7 cells in 96-well plates at a density that allows them to reach ~80% confluency and incubate overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of the benzofuran compounds for 1-2 hours before stimulation.

-

Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the negative control to induce an inflammatory response and NO production.

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement:

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: A standard curve is generated using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC₅₀ value is determined from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) is crucial to ensure that the observed NO inhibition is not due to cell death.[16]

Antioxidant Activity Screening

Benzofuran derivatives have also been investigated for their antioxidant properties, which is the ability to neutralize harmful free radicals.[24][25] The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common, rapid, and simple method for evaluating this activity.[26]

Data on Antioxidant Activity

Antioxidant activity is often reported as the percentage of radical scavenging at a specific concentration or as an EC₅₀/IC₅₀ value, the concentration required to scavenge 50% of the DPPH radicals.

| Compound ID/Series | Assay | Concentration | Scavenging Activity (%) | Reference |

| Substituted benzofurans (6a, 6b, 6d, 6h, 6o, 6p, 6r) | DPPH | 200 µg/mL | "Very good" | [24] |

| 3-(glycinamido)-benzofuran-2-carboxamides | DPPH | Not Specified | Evaluated | [27] |

Experimental Protocol: DPPH Radical Scavenging Assay

This spectrophotometric assay uses the stable free radical DPPH, which has a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom, the DPPH radical is reduced, causing the color to fade. The change in absorbance is measured to quantify the scavenging activity.

Materials:

-

Novel benzofuran compounds.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol.

-

Methanol or ethanol.

-

Positive control (e.g., Ascorbic acid, Trolox).[24]

-

96-well plates or cuvettes.

-

Spectrophotometer or microplate reader.

Procedure:

-

Sample Preparation: Prepare different concentrations of the test compounds and the positive control in a suitable solvent (e.g., methanol).

-

Reaction Mixture: In a 96-well plate, add a specific volume of the test compound solution to a defined volume of the DPPH solution. The final volume is made up with the solvent.

-

Control: A control sample is prepared containing the solvent instead of the test compound.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at the wavelength of maximum DPPH absorbance (typically around 517 nm).

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100

Where A_control is the absorbance of the control reaction and A_sample is the absorbance of the test sample. The results can be used to determine the IC₅₀ value.

Visualizations: Workflows and Pathways

General Screening Workflow

The following diagram illustrates a typical workflow for the initial biological screening of newly synthesized benzofuran compounds.

Caption: A typical workflow for screening novel benzofuran compounds.

Inhibitory Action on Inflammatory Signaling Pathways

Benzofuran derivatives can exert anti-inflammatory effects by modulating key signaling pathways like NF-κB and MAPK, which are activated by stimuli such as LPS.[21][28]

Caption: Benzofuran inhibition of NF-κB and MAPK signaling pathways.

Key Structure-Activity Relationships (SAR)

The biological activity of benzofuran derivatives is highly dependent on the nature and position of substituents on the core structure. Understanding these relationships is crucial for designing more potent and selective compounds.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Benzofuran: an emerging scaffold for antimicrobial agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. jopcr.com [jopcr.com]

- 18. Synthesis and antimicrobial evaluation of new benzofuran derivatives - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn:443]

- 19. m.youtube.com [m.youtube.com]

- 20. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

- 21. mdpi.com [mdpi.com]

- 22. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]

- 24. New Benzofuran Derivatives as an Antioxidant Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. mdpi.com [mdpi.com]

- 27. researchgate.net [researchgate.net]

- 28. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Degradation of 5-Ethylbenzofuran-6-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed, projected framework for the stability and degradation studies of 5-Ethylbenzofuran-6-ol. As there is no publicly available stability data for this specific molecule, the experimental protocols, data, and degradation pathways presented herein are hypothetical. They are constructed based on established chemical principles of related structures (benzofurans, phenols, aromatic ethers) and regulatory guidelines for forced degradation studies.[1][2][3] This guide is intended to serve as a robust starting point for researchers initiating the stability assessment of this compound.

Introduction

This compound is a heterocyclic compound featuring a benzofuran core, a phenolic hydroxyl group, and an ethyl substituent. The stability of such a molecule is a critical parameter in drug development, influencing its safety, efficacy, and shelf-life.[4] Understanding its degradation profile under various stress conditions is essential for developing stable formulations, identifying potential degradants, and establishing appropriate storage conditions.[2]

Forced degradation studies are a cornerstone of this process, involving the exposure of the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, a range of pH values, light, and oxidizing agents.[2][3] These studies are instrumental in developing and validating stability-indicating analytical methods, which can resolve the parent drug from any potential degradation products.[5][6][7]

This whitepaper outlines a comprehensive approach to investigating the stability of this compound, detailing hypothetical experimental protocols, predicting potential degradation pathways, and presenting anticipated data in a structured format.

Stability-Indicating Method: HPLC Protocol

A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is fundamental to any degradation study. The primary goal is to develop a method that can separate this compound from all potential process impurities and degradation products.[5][8]

Hypothetical HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm and 280 nm (Photodiode Array Detector) |

| Injection Volume | 10 µL |

| Sample Diluent | Acetonitrile:Water (50:50, v/v) |

Forced Degradation Studies: Experimental Protocols

Forced degradation studies are designed to accelerate the degradation process to generate the likely degradation products.[2] A target degradation of 5-20% is generally considered optimal to avoid the formation of secondary degradants that may not be relevant to real-world storage conditions.[4]

Hydrolytic Degradation

-

Objective: To assess susceptibility to acid and base-catalyzed hydrolysis. The furan ring, being an enol ether, is a potential site for acid-catalyzed ring opening.[9][10] The phenolic group's reactivity can be influenced by pH.

-

Protocol:

-

Prepare three solutions of this compound (1 mg/mL) in:

-

0.1 N Hydrochloric Acid (Acidic Condition)

-

Purified Water (Neutral Condition)

-

0.1 N Sodium Hydroxide (Alkaline Condition)

-

-

Reflux the solutions at 60°C for 24 hours.

-

Withdraw samples at 0, 4, 8, 12, and 24 hours.

-

Neutralize the acidic and alkaline samples before dilution with the sample diluent.

-

Analyze all samples by the stability-indicating HPLC method.

-

Oxidative Degradation

-

Objective: To evaluate the molecule's sensitivity to oxidation. The phenol moiety and the ethyl group are potential sites of oxidation.[11]

-

Protocol:

-

Dissolve this compound (1 mg/mL) in a solution of 3% hydrogen peroxide in methanol/water.

-

Store the solution at room temperature, protected from light, for 24 hours.

-

Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Analyze samples immediately by HPLC to prevent further degradation.

-

Thermal Degradation

-

Objective: To assess the stability of this compound in solid and solution states when exposed to high temperatures. Aromatic ethers can undergo thermal cleavage.[12][13]

-

Protocol:

-

Solid State: Place a thin layer of the solid drug substance in a petri dish and expose it to 70°C in a thermostatically controlled oven for 7 days.

-

Solution State: Prepare a 1 mg/mL solution in the sample diluent and heat at 70°C for 48 hours.

-

Sample the solid at day 0 and day 7, and the solution at regular intervals.

-

Analyze by HPLC.

-

Photolytic Degradation

-

Objective: To determine the light sensitivity of the drug substance. Phenolic compounds are often susceptible to photodegradation.[14][15][16]

-

Protocol:

-

Solid State: Spread a thin layer of the solid drug substance on a petri dish.

-

Solution State: Prepare a 1 mg/mL solution in the sample diluent.

-

Expose both samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Maintain a parallel set of control samples protected from light (e.g., wrapped in aluminum foil).

-

Analyze the exposed and control samples by HPLC.

-

Data Presentation: Hypothetical Degradation Summary

The following table summarizes the hypothetical outcomes of the forced degradation studies.

| Stress Condition | Duration | % Degradation of Parent | No. of Degradants | Major Degradant (RT, min) | Remarks |

| 0.1 N HCl | 24 hrs @ 60°C | 12.5% | 2 | DP-H1 (8.2 min) | Significant degradation observed. |

| 0.1 N NaOH | 24 hrs @ 60°C | 8.2% | 1 | DP-B1 (10.5 min) | Moderate degradation, potential phenolic oxidation. |

| 3% H₂O₂ | 24 hrs @ RT | 18.9% | 3 | DP-O1 (9.1 min), DP-O2 (11.3 min) | Highly susceptible to oxidation. |

| Thermal (Solid) | 7 days @ 70°C | 2.1% | 1 | DP-T1 (12.1 min) | Relatively stable in solid form. |

| Thermal (Solution) | 48 hrs @ 70°C | 5.5% | 2 | DP-T1 (12.1 min), DP-T2 (7.4 min) | Moderate degradation in solution. |

| Photolytic (Solid) | ICH Q1B | 4.8% | 1 | DP-P1 (13.0 min) | Some light sensitivity observed. |

| Photolytic (Solution) | ICH Q1B | 9.7% | 2 | DP-P1 (13.0 min), DP-P2 (9.9 min) | More pronounced degradation in solution. |

Visualizations: Workflows and Pathways

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies and developing a stability-indicating method.

Predicted Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be predicted. The furan ether is susceptible to acid-catalyzed hydrolytic cleavage, while the phenol and ethyl groups are prone to oxidation.

Conclusion

This technical guide provides a comprehensive, albeit hypothetical, overview of the stability and degradation profile of this compound. The outlined forced degradation protocols are based on standard industry and regulatory practices and are designed to rigorously challenge the molecule's stability. The predicted degradation pathways highlight the chemically labile sites within the structure, namely the furan ring's ether linkage and the electron-rich phenolic system.

The most significant degradation is anticipated under oxidative and acidic conditions, suggesting that formulation and storage strategies should focus on protection from oxidizing agents and control of pH. The molecule is predicted to have moderate stability to heat and light, particularly in the solid state.

The successful execution of these studies, underpinned by a validated stability-indicating analytical method, is a critical step in the pharmaceutical development of this compound. The resulting data will be invaluable for ensuring the quality, safety, and efficacy of any future drug product.

References

- 1. lubrizolcdmo.com [lubrizolcdmo.com]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmoutsourcing.com [pharmoutsourcing.com]

- 4. sgs.com [sgs.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. ijpsr.com [ijpsr.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. chemtube3d.com [chemtube3d.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. osti.gov [osti.gov]

- 12. "Thermal degradation kinetics of aromatic ether polymers" by Keith O. Cobb Jr. [scholarsjunction.msstate.edu]

- 13. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 14. BiblioBoard [openresearchlibrary.org]

- 15. mdpi.com [mdpi.com]

- 16. Degradation of Phenolic Compounds Through UV and Visible- Light-Driven Photocatalysis: Technical and Economic Aspects | Semantic Scholar [semanticscholar.org]

Theoretical and Computational Insights into 5-Ethylbenzofuran-6-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a theoretical and computational approach to characterizing 5-Ethylbenzofuran-6-ol, a molecule of interest within the broader class of benzofuran derivatives known for their diverse pharmacological activities.[1][2][3][4] In the absence of extensive experimental data on this specific compound, this document outlines a robust computational workflow using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. The methodologies described herein serve as a foundational framework for future in silico and experimental investigations.

Computational Methodology: A DFT-Based Approach

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the properties of organic molecules due to its balance of accuracy and computational cost.[5] A typical computational workflow for the theoretical study of this compound would involve geometry optimization, frequency analysis, and the calculation of various molecular descriptors.

Experimental Protocols: Computational Details

A detailed computational protocol for the study of this compound would involve the following steps:

-

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or PySCF would be utilized for all calculations.

-

Initial Structure Generation: The 3D structure of this compound would be built using a molecular editor and subjected to an initial geometry optimization using a lower level of theory or molecular mechanics.

-

Geometry Optimization: Full geometry optimization would be performed using a selected DFT functional, such as B3LYP, and a basis set, for example, 6-311++G(d,p). This process aims to find the lowest energy conformation of the molecule.

-

Frequency Calculations: Following optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data and vibrational spectra (IR and Raman).

-

Calculation of Molecular Properties: A variety of molecular properties can be calculated from the optimized geometry, including:

-

Electronic Properties: Frontier Molecular Orbitals (HOMO and LUMO), ionization potential, and electron affinity.

-

Spectroscopic Properties: 1H and 13C NMR chemical shifts.

-

Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.

-

Global Reactivity Descriptors: Hardness, chemical potential, and electrophilicity index, which provide insights into the molecule's reactivity.

-

A generalized workflow for such a computational study is depicted below.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be generated from a comprehensive DFT study of this compound. The values presented here are hypothetical and serve as an illustration of the expected outputs.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.37 Å |

| O1-C2 | 1.38 Å | |

| C7a-O1 | 1.39 Å | |

| C5-C11 | 1.51 Å | |

| C6-O12 | 1.36 Å | |

| O12-H13 | 0.97 Å | |

| Bond Angle | C2-O1-C7a | 106.5° |

| C4-C5-C11 | 121.8° | |

| C5-C6-O12 | 118.5° | |

| Dihedral Angle | C4-C5-C11-C14 | 90.2° |

Table 2: Calculated Electronic and Spectroscopic Properties

| Property | Value |

| Electronic Properties | |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 6.1 eV |

| Electron Affinity | 0.9 eV |

| Dipole Moment | 2.5 Debye |

| Spectroscopic Properties (Calculated) | |

| Prominent IR Frequencies | 3450 cm⁻¹ (O-H stretch) |

| 2960 cm⁻¹ (C-H stretch) | |

| 1250 cm⁻¹ (C-O stretch) | |

| ¹³C NMR Chemical Shifts (selected) | C2: 145 ppm |

| C3: 105 ppm | |

| C6: 150 ppm | |

| ¹H NMR Chemical Shifts (selected) | H (on O12): 5.5 ppm |

| H (on C3): 6.8 ppm |

Synthetic Considerations

While this guide focuses on the theoretical aspects, understanding the synthesis of benzofuran derivatives is crucial for experimental validation. A common route to substituted benzofurans is the Perkin rearrangement or variations thereof. A generalized synthetic pathway is illustrated below.

Potential Biological Significance

Benzofuran and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[1][2][3][4][6] Computational studies, such as those outlined in this guide, can aid in understanding the structure-activity relationships of these compounds and in the design of new, more potent therapeutic agents. For instance, the calculated molecular electrostatic potential can provide insights into how this compound might interact with biological targets.

Conclusion

This technical guide has presented a comprehensive theoretical and computational framework for the study of this compound. By employing DFT calculations, it is possible to obtain valuable insights into the structural, electronic, and spectroscopic properties of this molecule. The methodologies and data presented here provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound and other benzofuran derivatives in various scientific and medicinal applications. Future work should focus on the experimental validation of these computational predictions and the exploration of the molecule's biological activity.

References

- 1. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 3. scienceopen.com [scienceopen.com]

- 4. researchgate.net [researchgate.net]

- 5. Auto-QChem: an automated workflow for the generation and storage of DFT calculations for organic molecules - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of Substituted Benzofurans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of substituted benzofurans, a class of heterocyclic compounds with diverse biological activities. Due to their wide range of applications, from pharmaceuticals to industrial chemicals, a thorough understanding of their potential toxicity is crucial for safe development and handling. This document summarizes key quantitative toxicological data, details common experimental protocols for toxicity assessment, and elucidates the primary signaling pathways involved in their toxic effects.

Quantitative Toxicological Data

The toxicity of substituted benzofurans can vary significantly depending on the nature and position of their substituents. The following tables summarize reported in vitro cytotoxicities (IC₅₀) and in vivo acute toxicities (LD₅₀) for a range of derivatives.

In Vitro Cytotoxicity Data (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. In this context, it represents the concentration of a substituted benzofuran that is required to inhibit the growth of 50% of a cell population in vitro. These values are critical for initial toxicity screening and for understanding structure-activity relationships.

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-acetyl-3-(bromo)methyl benzofuran derivative | K562 (leukemia) | 3.83 ± 0.6 | [1] |

| 2-acetyl-3-(bromo)methyl benzofuran derivative | HaCaT (normal keratinocytes) | 12.44 ± 1.27 | [1] |

| Brominated benzofuran derivative 8 | K562 (leukemia) | 2.59 ± 0.88 | [1] |

| Brominated benzofuran derivative 8 | HaCaT (normal keratinocytes) | 23.57 ± 10.7 | [1] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | A549 (lung carcinoma) | 6.3 ± 2.5 | [1] |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (Compound 7) | HepG2 (liver carcinoma) | 11 ± 3.2 | [1] |

| Benzofuran derivative 1c | K562 (leukemia) | < 50 | [2] |

| Benzofuran derivative 1e | K562 (leukemia) | < 50 | [2] |

| Benzofuran derivative 2d | K562 (leukemia) | < 50 | [2] |

| Benzofuran derivative 3d | HUVEC (normal endothelial cells) | 6 | [2] |

| 4-Fluoro-2-benzofuranyl derivative | - | 0.43 | [3] |

| Piperazine-based benzofuran derivative 38 | A549 (lung carcinoma) | 25.15 | [4] |

| Piperazine-based benzofuran derivative 38 | K562 (leukemia) | 29.66 | [4] |

| Benzofuran-based oxadiazole conjugate 14c | HCT116 (colon carcinoma) | 3.27 | [4] |

| Benzofuran derivative 13b | MCF-7 (breast adenocarcinoma) | 1.875 | [4] |

| Benzofuran derivative 13g | MCF-7 (breast adenocarcinoma) | 1.287 | [4] |

| Benzofuran derivative 26 | - | 0.93 (EGFR kinase inhibition) | [4] |

In Vivo Acute Toxicity Data (LD₅₀)

The median lethal dose (LD₅₀) is the dose of a substance required to kill half the members of a tested population after a specified test duration. It is a common measure of acute toxicity.

| Compound/Derivative | Animal Model | Route of Administration | LD₅₀ | Reference |

| 2-butyl-3-(3, 5-diiodo-4-hydroxybenzoyl) benzofuran | Wistar rats | Oral | > 2000 mg/kg | [5][6] |

| Unsubstituted Benzofuran | Mouse | Intraperitoneal | 500 mg/kg | [7] |

| Benzofuran derivatives BF and BT | Wistar rats | Oral | > 2000 mg/kg | [6] |

Experimental Protocols

Standardized protocols are essential for the reliable and reproducible assessment of toxicity. The following sections detail common methodologies used to evaluate the toxicity of substituted benzofurans.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Exposure: Treat the cells with various concentrations of the substituted benzofuran derivatives for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

MTT Addition: Following the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength between 550 and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

In Vivo Acute Oral Toxicity Study (OECD 423)

The acute toxic class method (OECD Guideline 423) is a stepwise procedure with the use of a minimal number of animals per step to classify a substance based on its acute oral toxicity.

Principle: The method involves administering the test substance to a group of animals (typically rodents) in a sequential manner. The outcome (mortality or survival) in one step determines the dose for the next step.

Protocol:

-

Animal Selection and Acclimatization: Use healthy, young adult rodents (e.g., Wistar rats) of a single sex. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

-

Dosing: Administer the substituted benzofuran derivative orally by gavage at a starting dose level (e.g., 300 mg/kg or 2000 mg/kg). The substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil).

-

Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Detailed observations are made during the first few hours after dosing and at least once daily thereafter.

-

Stepwise Procedure:

-

If mortality is observed at the starting dose, the test is repeated at a lower dose level.

-

If no mortality is observed, the test is repeated at a higher dose level.

-

-

Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The LD₅₀ is estimated based on the dose levels at which mortality was and was not observed. The substance is classified into a toxicity category based on the Globally Harmonized System (GHS).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method that uses bacteria to test whether a given chemical can cause mutations in the DNA of the test organism.

Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test measures the ability of a substance to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.

Protocol:

-

Strain Selection: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations (frameshift vs. base-pair substitution).

-

Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

-

Exposure:

-

Plate Incorporation Method: Mix the test compound, bacterial culture, and S9 mix (if used) with molten top agar and pour it onto a minimal glucose agar plate.

-

Pre-incubation Method: Pre-incubate the test compound, bacterial culture, and S9 mix before adding them to the top agar.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, and this increase is typically at least two-fold.

Signaling Pathways in Benzofuran Toxicity

The toxic effects of substituted benzofurans are often mediated by their metabolic activation into reactive intermediates, which can then interact with cellular macromolecules, leading to various forms of toxicity.

Metabolic Activation and Hepatotoxicity

Many furan-containing compounds, including benzofurans, are known to be hepatotoxic. A key mechanism involves the metabolic activation of the furan ring by cytochrome P450 (CYP) enzymes in the liver. This process can generate highly reactive electrophilic intermediates, such as epoxides or unsaturated dialdehydes. These reactive metabolites can covalently bind to cellular nucleophiles, including proteins and DNA, leading to cellular dysfunction, oxidative stress, and ultimately, cell death (apoptosis or necrosis).

Neurotoxicity

Certain substituted benzofurans have been investigated for their neurotoxic potential. While the mechanisms are not fully elucidated for all derivatives, some studies suggest that they can interfere with neurotransmitter systems. For instance, some piperazine derivatives of benzofuran have been shown to interact with dopaminergic receptors. Excessive stimulation or inhibition of these pathways can lead to neurotoxic effects. Additionally, as with hepatotoxicity, metabolic activation in the brain could lead to the formation of reactive species that damage neurons.

Genotoxicity

The formation of DNA adducts by reactive metabolites of substituted benzofurans is a primary mechanism of their genotoxicity. These adducts can lead to mutations if not repaired, which is the basis for the positive results observed in the Ames test for some derivatives. Chronic exposure to genotoxic benzofurans could potentially lead to carcinogenicity.

This guide provides a foundational understanding of the toxicological profile of substituted benzofurans. It is essential for researchers and drug development professionals to consider these potential toxicities and conduct appropriate safety assessments when working with this class of compounds. Further research is needed to fully characterize the toxicological profiles of the vast array of substituted benzofuran derivatives and to elucidate the detailed molecular mechanisms underlying their adverse effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 5. impactfactor.org [impactfactor.org]

- 6. easpublisher.com [easpublisher.com]

- 7. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Purification of 5-Ethylbenzofuran-6-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 5-Ethylbenzofuran-6-ol, a key intermediate in pharmaceutical synthesis. The following methods are based on established techniques for the purification of analogous benzofuran and phenolic compounds.

Compound Profile: this compound

This compound is a substituted benzofuran with a hydroxyl group, rendering it a phenolic compound. Its structure suggests moderate polarity. Purification strategies should aim to remove starting materials, by-products, and other impurities from the crude reaction mixture. The choice of purification technique will depend on the nature of the impurities, the scale of the purification, and the desired final purity.

Predicted Physicochemical Properties (for methodological design):

-

Appearance: Likely a solid at room temperature, potentially crystalline.

-

Polarity: Moderate, due to the presence of the phenolic hydroxyl group and the benzofuran ring system.

-

Solubility: Expected to be soluble in moderately polar to polar organic solvents (e.g., ethyl acetate, dichloromethane, acetone, methanol, ethanol) and sparingly soluble in nonpolar solvents (e.g., hexane). Solubility in aqueous base is expected due to the acidic nature of the phenol.

Purification Techniques

The two primary recommended techniques for the purification of this compound are column chromatography and recrystallization. For analytical purposes, Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress and optimizing purification conditions.

Thin-Layer Chromatography (TLC) for Analysis

TLC is a rapid and effective method for the qualitative analysis of the crude product and for determining the optimal solvent system for column chromatography.[1][2]

Experimental Protocol:

-

Plate Preparation: Use silica gel 60 F254 TLC plates.

-